4-Chloro-6-fluorocoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluorochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFO2/c10-7-4-9(12)13-8-2-1-5(11)3-6(7)8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZBABWUQBRSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)O2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569044 | |
| Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138709-42-9 | |
| Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 6 Fluorocoumarin and Analogous Structures
Established Synthetic Pathways for Coumarin (B35378) Scaffolds
The construction of the fundamental coumarin ring system can be achieved through several key condensation reactions.
Pechmann Condensation and its Variants in Halogenated Coumarin Synthesis
The Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. rhhz.netrsc.org This reaction is particularly relevant for the synthesis of halogenated coumarins. For instance, the reaction of a substituted phenol with a β-ketoester can yield a variety of coumarin derivatives. acs.org The choice of catalyst is crucial, with options ranging from traditional mineral acids like sulfuric acid to solid acid catalysts and ionic liquids. rhhz.netrsc.orgnih.gov
A study by Khaligh (2012) demonstrated the use of 3-methyl-1-sulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) as a halogen-free, reusable acidic ionic liquid for the Pechmann condensation, achieving good to high yields for various phenols. rsc.org Another approach utilized tailored Zn0.925Ti0.075O nanoparticles as a heterogeneous catalyst for the Pechmann condensation of various phenols with β-ketoesters, also resulting in excellent yields. acs.orgnih.gov For the synthesis of 4-chloromethyl-7-hydroxy coumarin, a Pechmann condensation of resorcinol (B1680541) and ethyl-4-chloroacetoacetate in the presence of concentrated sulfuric acid has been reported. dergipark.org.tr Furthermore, the synthesis of 6-fluoro and 6-chloro derivatives of a coumarin amino acid has been accomplished via Pechmann condensation. beilstein-journals.org
| Reactants | Catalyst | Product | Yield | Reference |
| Phenols and β-ketoesters | 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate | Substituted coumarins | 75-98% | rsc.org |
| Phenols and β-ketoesters | Zn0.925Ti0.075O NPs | Substituted coumarins | up to 89% | acs.org |
| Resorcinol and ethyl-4-chloroacetoacetate | Concentrated H₂SO₄ | 4-chloromethyl-7-hydroxy coumarin | - | dergipark.org.tr |
| 6-halogenated resorcinol and ethyl 4-chloroacetoacetate | - | 6-halogenated 4-chloromethyl coumarins | 70-78% | beilstein-journals.org |
Knoevenagel Condensation Approaches
The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, often catalyzed by a weak base like piperidine (B6355638) or an amine. youtube.comrsc.orgaip.org This method is highly effective for producing a variety of coumarin derivatives, including those with substituents on the benzene (B151609) ring. aip.orgaip.orgsci-hub.se
Microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation for coumarin synthesis, often leading to higher yields in shorter reaction times under solvent-free conditions. rsc.orgsci-hub.se For example, the condensation of salicylaldehydes with derivatives of ethyl acetate (B1210297) in the presence of piperidine under microwave irradiation provides a fast and general procedure for coumarin synthesis. sci-hub.se Studies have also explored the use of various catalysts, such as diethylamine (B46881) and aluminum chloride, in microwave-assisted Knoevenagel condensations. aip.org The reaction can be performed with a range of activated methylene compounds, including ethyl acetoacetate (B1235776) and diethyl malonate. aip.orgnih.gov
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Conditions | Product | Reference |
| Salicylaldehydes | Derivatives of ethyl acetate | Piperidine | Microwave, solvent-free | Substituted coumarins | rsc.orgsci-hub.se |
| 2-hydroxybenzaldehyde | Ethyl acetoacetate | Diethylamine | Microwave, solvent-free | 3-acetylcoumarin | aip.org |
| Salicylaldehyde | Diethyl malonate | Piperidine and acetic acid | EtOH | Coumarin derivatives | nih.gov |
Other Cyclization and Annulation Strategies
Beyond the classic condensation reactions, other cyclization and annulation strategies have been developed for coumarin synthesis. One such method involves the [4+2] cyclization of siloxy alkynes and salicylaldehydes, catalyzed by the Brønsted acid HNTf₂. organic-chemistry.org This approach provides a wide range of coumarins in high yields under mild conditions. organic-chemistry.org
Palladium-catalyzed intramolecular hydroarylation of aryl propiolates is another effective one-step method for preparing coumarins. mdpi.comorganic-chemistry.org This reaction proceeds via the activation of a C-H bond and can tolerate various functional groups. mdpi.com Additionally, rhodium-catalyzed annulation of phenolic acetates with acrylates using formic acid as a reducing agent offers an efficient route to coumarin derivatives through C-H bond activation. organic-chemistry.org
Strategies for Introduction of Halogen Substituents
The introduction of halogen atoms, specifically chlorine and fluorine, onto the coumarin scaffold requires specific and often regioselective methodologies.
Regioselective Chlorination Methodologies
The regioselective chlorination of coumarins is crucial for synthesizing compounds like 4-chloro-6-fluorocoumarin. A notable method involves the use of copper(II) chloride (CuCl₂) under visible light irradiation. rsc.orgrsc.orgresearchgate.netdntb.gov.ua This protocol facilitates the regioselective chlorination at the C-3 position of the coumarin ring. rsc.orgrsc.org The mechanism involves the photocatalytic dissociation of the copper(II) complex to generate a chlorine radical, which then selectively chlorinates the coumarin. rsc.org This method is effective for a broad range of coumarins, including those with electron-withdrawing or electron-donating substituents. rsc.orgrsc.org
Another approach to regioselective halogenation utilizes the activation of N-halosuccinimides (NCS for chlorination) with a copper halide catalyst. thieme.de This method is suitable for less electron-rich or even some electron-poor heteroarenes. thieme.de The synthesis of 4-chlorocoumarins can also be achieved from the corresponding 4-hydroxycoumarins. thieme-connect.com
| Coumarin Substrate | Chlorinating Agent | Catalyst/Conditions | Position of Chlorination | Reference |
| Various coumarins | CuCl₂ | Visible light (blue LEDs) | C-3 | rsc.orgrsc.orgresearchgate.netdntb.gov.ua |
| Less electron-rich coumarins | N-chlorosuccinimide | Copper halide | - | thieme.de |
| 4-Hydroxycoumarins | - | - | C-4 | thieme-connect.com |
Fluorination Techniques for Coumarin Derivatives
The introduction of fluorine into the coumarin ring can significantly alter its properties. Various methods have been developed for the fluorination of coumarin derivatives. researchgate.net One common strategy is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, prepared from the corresponding amino coumarin. This has been used to synthesize 6-fluoro and 8-fluoro coumarins. google.com
Another approach is halogen exchange, where a chloro-substituted coumarin is converted to its fluoro-analog. For example, 4-fluorocoumarins can be obtained from the corresponding 4-chlorocoumarins via a halogen-exchange reaction. thieme-connect.com The synthesis of fluorinated 7-hydroxycoumarins has been achieved through Pechmann condensation using fluorinated starting materials. nih.gov Radical-based methodologies are also employed for the synthesis of 3-perfluoroalkyl coumarins, using reagents like perfluoroalkyl iodides or sodium perfluoroalkylsulfinate salts. conicet.gov.ar Furthermore, copper(I) fluoride (B91410) complexes have been developed as efficient reagents for the fluorination of alkyl bromides, a technique that has been applied to coumarin derivatives. rsc.org
| Starting Material | Fluorinating Agent/Method | Product | Reference |
| Amino coumarins | Diazonium fluoroborate (Balz-Schiemann) | Fluoro coumarins | google.com |
| 4-Chlorocoumarins | Halogen exchange | 4-Fluorocoumarins | thieme-connect.com |
| Fluorinated phenols | Pechmann condensation | Fluorinated 7-hydroxycoumarins | nih.gov |
| Coumarins | Perfluoroalkyl iodides/sodium perfluoroalkylsulfinate | 3-Perfluoroalkyl coumarins | conicet.gov.ar |
| Coumarin with alkyl bromide | Copper(I) fluoride complex | Fluorinated coumarin derivative | rsc.org |
Sequential Halogenation Approaches for Dihalo-Coumarins
The synthesis of dihalo-coumarins, such as this compound, often necessitates a sequential approach to ensure regioselective introduction of the different halogen atoms. Direct halogenation of the coumarin ring can be challenging due to the electron-deficient nature of the heterocyclic system, which deactivates it towards electrophilic aromatic substitution. thieme-connect.de However, strategic methodologies have been developed to overcome this.
A common strategy involves the activation of halogenating agents. For instance, the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), has become a practical and safer alternative to using highly toxic gaseous halogens (Cl₂, Br₂). thieme-connect.de The reactivity of NXS can be significantly enhanced by using a promoter, such as a copper halide (CuX₂). This system facilitates the steady in-situ generation of a highly reactive positive halogen species (X+), which can then undergo electrophilic substitution on the coumarin core, typically at the C3 position. thieme-connect.de
For a dihalo-coumarin like this compound, a plausible sequential synthesis would involve:
Formation of the Fluorinated Coumarin Core: Starting with a commercially available fluorinated phenol, such as 4-fluorophenol (B42351), to first construct the 6-fluorocoumarin skeleton. This is often achieved via established condensation reactions like the Pechmann, Perkin, or Knoevenagel condensations.
Introduction of the Second Halogen: The second halogen is then introduced at the desired position. To obtain the 4-chloro derivative, a 6-fluoro-4-hydroxycoumarin (B592585) intermediate would be synthesized first. The 4-hydroxy group can then be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a well-established method in coumarin chemistry. nih.gov
This sequential approach allows for precise control over the placement of each halogen, which is crucial for synthesizing a specific isomer like this compound.
Specific Synthetic Routes to this compound
While extensive literature exists for the synthesis of various mono- and di-halogenated coumarins, direct and detailed synthetic procedures specifically for this compound are not prominently reported. However, based on established reactions for analogous compounds, logical synthetic pathways can be proposed.
One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, are highly valued for their efficiency and reduced waste. The Pechmann condensation is a classic one-pot method for synthesizing coumarins from a phenol and a β-ketoester using an acid catalyst. ut.ac.irsemnan.ac.ir
Developing a one-pot synthesis for this compound is conceptually complex. It would require the simultaneous and regioselective introduction of two different halogens onto the coumarin scaffold as it is being formed. For example, condensing 4-fluorophenol with ethyl 4-chloroacetoacetate could theoretically yield the target compound. However, controlling the reaction to prevent side products and ensure the correct isomer forms would be a significant challenge. While various catalysts, including environmentally benign solid acids, have been developed to improve one-pot coumarin syntheses, their application to such a specific di-halogenation in a single pot has not been widely demonstrated. ut.ac.ir
| Reaction Type | Reactants | Catalyst/Conditions | Potential Product | Feasibility Note |
| Pechmann Condensation | 4-Fluorophenol + Ethyl 4-chloroacetoacetate | Strong Acid (e.g., H₂SO₄, Solid Acid Catalyst) | 4-Chloromethyl-6-fluorocoumarin | This reaction is plausible but yields a chloromethyl group at C4, not a chloro group directly. Further steps would be needed. The direct formation of this compound in one pot is synthetically challenging. |
A multi-step synthesis is the most practical and controllable approach to obtaining pure this compound. A logical pathway would start from 4-fluorophenol and proceed through a 4-hydroxycoumarin (B602359) intermediate.
A proposed synthetic sequence is detailed below:
Step 1: Synthesis of 6-Fluoro-4-hydroxycoumarin: This intermediate can be prepared via the Pechmann condensation of 4-fluorophenol with malonic acid, typically using a catalyst like phosphorus pentoxide (P₂O₅) or a strong acid. This reaction establishes the fluorinated coumarin ring system with a hydroxyl group at the C4 position, which is crucial for the subsequent step.
Step 2: Chlorination of the 4-Position: The 6-fluoro-4-hydroxycoumarin intermediate is then treated with a chlorinating agent. Phosphorus oxychloride (POCl₃) is commonly used for this type of transformation, effectively replacing the hydroxyl group with a chlorine atom to yield the final product, this compound. nih.gov This reaction is analogous to the Vilsmeier-Haack formylation followed by chlorination used to produce other 4-chlorocoumarin derivatives. nih.gov
The table below outlines this proposed pathway.
| Step | Reaction | Starting Materials | Reagents | Intermediate/Product |
| 1 | Pechmann-type Condensation | 4-Fluorophenol, Malonic Acid | P₂O₅ / Methanesulfonic acid or similar condensing agent | 6-Fluoro-4-hydroxycoumarin |
| 2 | Chlorination | 6-Fluoro-4-hydroxycoumarin | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | This compound |
One-Pot Reaction Schemes
Green Chemistry Principles in the Synthesis of Halogenated Coumarins
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgchemijournal.com These principles are increasingly being applied to the synthesis of coumarins to create more sustainable and environmentally friendly methods. researchgate.net
Key green approaches applicable to the synthesis of halogenated coumarins include:
Use of Greener Catalysts: Traditional coumarin syntheses often rely on corrosive and hazardous liquid acids like concentrated sulfuric acid. tsijournals.com Green alternatives include solid acid catalysts, such as silica-supported boron sulfonic acid, which are reusable, easy to separate from the reaction mixture, and highly efficient. ut.ac.ir For halogenation steps, using catalytic amounts of copper halides to activate N-halosuccinimides is a greener approach than using stoichiometric and often more hazardous reagents. thieme-connect.de
Safer Solvents and Solvent-Free Reactions: A major source of waste in chemical synthesis comes from volatile and toxic organic solvents. royalsocietypublishing.org Green chemistry promotes the use of safer solvents like water or polyethylene (B3416737) glycol (PEG), or eliminating solvents altogether. tsijournals.comroyalsocietypublishing.org Many modern Pechmann condensations are performed under solvent-free conditions, often with microwave assistance, which significantly reduces waste and simplifies product purification. ut.ac.ir
Energy Efficiency: The use of microwave irradiation and ultrasound are key green techniques that can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating methods. researchgate.netroyalsocietypublishing.org These techniques have been successfully applied to various condensation reactions used in coumarin synthesis.
The following table contrasts traditional and green approaches in coumarin synthesis.
| Principle | Traditional Method | Green Chemistry Approach | Reference |
| Catalyst | Concentrated H₂SO₄, AlCl₃ (corrosive, stoichiometric) | Recyclable solid acids, biocatalysts (e.g., crude earthworm extract), reusable metal catalysts (e.g., Ce(OTf)₄) | ut.ac.irsemnan.ac.irchemijournal.com |
| Solvent | Toluene, Chloroform, DMF (toxic, volatile) | Water, Polyethylene Glycol (PEG), or solvent-free conditions | semnan.ac.irtsijournals.comroyalsocietypublishing.org |
| Energy Source | Conventional reflux heating (hours) | Microwave irradiation, Ultrasound (minutes) | researchgate.netroyalsocietypublishing.org |
| Halogenation | Gaseous Cl₂ or Br₂, excess oxidants | N-halosuccinimide (NXS) with a CuX₂ catalyst | thieme-connect.de |
By integrating these principles, the synthesis of halogenated coumarins can be made safer, more efficient, and more sustainable.
Chemical Reactivity and Derivatization of 4 Chloro 6 Fluorocoumarin
Reactivity of the Lactone Ring in Halogenated Coumarins
The central feature of the coumarin (B35378) scaffold is the α,β-unsaturated lactone ring (a 1-benzopyran-2-one system). This ring is susceptible to hydrolysis, particularly under basic conditions, which opens the ring to form salts of the corresponding coumarinic acid (o-hydroxy-cis-cinnamic acid). chemcess.com Acidification can reverse this process, causing the ring to close back into the coumarin form. chemcess.com The presence of halogen substituents on the coumarin framework, such as the fluorine atom in 4-chloro-6-fluorocoumarin, can influence the reactivity of this lactone ring. For instance, the fluorine atom at the C-6 position is known to make the coumarin resistant to metabolic hydroxylation, a reaction that can occur in unsubstituted coumarins. google.com The lactone ring itself can also act as a weak coordinating group to direct certain chemical modifications on other parts of the molecule. nih.gov
Substitution and Functionalization at the Chlorinated Position (C-4)
The chlorine atom at the C-4 position of this compound is a key site for chemical modification. This position is activated towards nucleophilic substitution, allowing the chlorine to be replaced by a variety of other functional groups. This reactivity is central to the synthesis of many coumarin derivatives. For example, the chlorine atom can be displaced by oxygen-containing nucleophiles to form ether linkages. This strategy has been employed in the creation of hybrid molecules where the coumarin scaffold is connected to other biologically active moieties. nih.gov The ability to readily substitute the C-4 chloro group makes this compound a valuable starting material for building more complex molecular architectures.
Derivatization Strategies for Incorporating Additional Functionalities
The reactivity of the C-4 chloro position is a cornerstone for creating a diverse range of this compound derivatives. These strategies are aimed at introducing new functional groups to tailor the properties of the final molecule for specific applications.
Formation of Hybrid Molecules and Conjugates
A prominent derivatization strategy involves the formation of hybrid molecules, where this compound is joined with other pharmacophores. researchgate.net This is often achieved by reacting the C-4 position with a suitable nucleophile that is part of another molecule. For instance, hybrid molecules have been synthesized by coupling 4-hydroxy-6-fluorocoumarin (derived from the 4-chloro precursor) with other heterocyclic systems through ether linkages. nih.gov This approach allows for the combination of the desirable properties of the coumarin scaffold with those of other molecular classes, leading to novel compounds with potentially enhanced biological activities. nih.govglobalresearchonline.net The term "conjugate" is also used to describe such molecules where two or more molecular entities are covalently linked. google.com
Heterocyclic Annulation Reactions Involving this compound
While specific examples of heterocyclic annulation reactions directly involving this compound are not extensively detailed in the provided search results, the coumarin scaffold itself can participate in such reactions. Annulation refers to the formation of a new ring fused to an existing ring system. The Vilsmeier-Haack reagent, for example, is known to be used in cyclization and ring annulation reactions involving coumarin precursors. ajpamc.com It is plausible that the reactive sites on this compound could be utilized to construct additional heterocyclic rings, further expanding its chemical diversity.
Fused Pyrazole (B372694) Systems
The synthesis of pyrazole-fused coumarins is a significant area of research, leading to the formation of chromeno[4,3-c]pyrazol-4(1H)-ones. These compounds are typically synthesized through the reaction of a 4-substituted-coumarin derivative with hydrazine (B178648) and its derivatives.
One common precursor for these reactions is 4-chlorocoumarin-3-carboxaldehyde, which can be derived from 4-hydroxycoumarin (B602359). nih.govsemanticscholar.org The reaction of 4-chlorocoumarin-3-carboxaldehyde with various hydrazine derivatives, such as hydrazine hydrate (B1144303) or aryl/alkyl hydrazines, in the presence of a base like triethylamine (B128534) or sodium acetate (B1210297), yields the corresponding chromeno[4,3-c]pyrazol-4-ones. nih.govsemanticscholar.org This reaction proceeds via a condensation-cyclization mechanism. For instance, heating 4-chloro-3-formylcoumarin with the appropriate hydrazine compound in ethanol (B145695) at reflux leads to the formation of substituted chromen[4,3-c]pyrazol-4-ones in high yields (67-89%) within a short reaction time of 2 hours. nih.gov
Another synthetic route involves a multi-step process starting from 4-hydroxycoumarin. Vilsmeier-Haack formylation of 4-hydroxycoumarin yields 4-chlorocoumarin-3-carboxaldehyde. nih.govsemanticscholar.org This intermediate can then be reacted with hydroxylamine (B1172632) hydrochloride and subsequently treated with phosphorus oxychloride to give 4-chlorocoumarin-3-carbonitrile. The carbonitrile is then cyclized with hydrazine hydrate to afford 3-aminochromeno[4,3-c]pyrazol-4(1H)-one. nih.govsemanticscholar.org
Furthermore, chromeno[4,3-c]pyrazol-4(2H)-ones can be synthesized from 4-hydroxycoumarin derivatives in a three-step reaction. The process involves the in-situ formation of 4-azido-3-coumarincarboxaldehydes from 4-chlorocoumarin-3-carboxaldehydes, which then react with hydrazine derivatives to produce the final fused pyrazole products. nih.govsemanticscholar.org
The following table summarizes the synthesis of various fused pyrazole systems from coumarin precursors:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Chloro-3-formylcoumarin | Hydrazine derivatives, Ethanol, Reflux, 2h | Substituted chromen[4,3-c]pyrazol-4-ones | 67-89 | nih.gov |
| 4-Hydroxycoumarin | 1. POCl₃, DMF, CHCl₃2. NH₂OH·HCl, AcONa, EtOH3. POCl₃4. N₂H₄·H₂O, EtOH | 3-Amino-chromeno[4,3-c]pyrazol-4(1H)-one | 80 | nih.govsemanticscholar.org |
| 4-Hydroxycoumarin derivatives | 1. POCl₃, DMF, CHCl₃2. NaN₃, DMF3. R¹NHNH₂, DMF, 40-50 °C | Chromeno[4,3-c]pyrazol-4(2H)-ones | 70-90 | nih.govsemanticscholar.org |
| 3-Formyl-4-chlorocoumarin | Aryl or alkyl hydrazine hydrochloride, Base (TEA or NaOAc), 25 °C, 2h | Chromen[4,3-c]pyrazol-4-ones | 38-89 | nih.govsemanticscholar.org |
| 4-Chlorocoumarin-3-carbonitrile | Hydrazine hydrate | 3-Amino-chromeno[4,3-c]pyrazol-4(1H)-one | - | nih.govsemanticscholar.org |
Other Fused Heterocycles
Beyond pyrazoles, the reactivity of 4-chloro-substituted coumarins allows for the synthesis of other fused heterocyclic systems. These reactions often involve the displacement of the chloro group at the C-4 position by a nucleophile, followed by a cyclization step.
For example, the reaction of 4-chloro-3-nitrocoumarin (B1585357) with carbon disulfide in ethanol in the presence of sodium hydrogen sulfate (B86663) leads to the formation of 4H-chromeno[3,4-d]thiazol-4-one. nih.govsemanticscholar.org This demonstrates the utility of the 4-chloro-coumarin scaffold in accessing thiazole-fused systems.
The incorporation of other heterocyclic moieties can significantly modify the chemical and physical properties of the parent coumarin. nih.govsemanticscholar.org The fusion of different aromatic heterocycles to the 3,4-position of the coumarin ring is a common strategy to generate novel molecules. nih.govsemanticscholar.org
A summary of the synthesis of other fused heterocycles is presented in the table below:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Chloro-3-nitrocoumarin | Carbon disulfide, Ethanol, NaHSO₃, pH 3, Reflux, 3h | 4H-Chromeno[3,4-d]thiazol-4-one | 78 | nih.govsemanticscholar.org |
Advanced Spectroscopic Characterization in Research of 4 Chloro 6 Fluorocoumarin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
In the ¹H NMR spectrum of 4-Chloro-6-fluorocoumarin, the aromatic protons are expected to appear in the range of δ 7.0–8.0 ppm. The substitution pattern leaves three protons on the benzene (B151609) ring (H-5, H-7, and H-8) and one proton on the pyrone ring (H-3). The introduction of a chlorine atom at the C-4 position removes the H-4 signal that is typically seen as a singlet around δ 6.4 ppm in unsubstituted coumarins. The proton at C-3 is expected to appear as a singlet. The protons on the benzenoid ring (H-5, H-7, H-8) will exhibit splitting patterns due to both homo- and heteronuclear coupling (with ¹⁹F). Specifically, H-5 will likely appear as a doublet of doublets due to coupling with H-7 (meta coupling) and the fluorine at C-6 (ortho coupling). H-7 will also be a doublet of doublets, coupling to H-8 (ortho coupling) and H-5 (meta coupling). H-8 is expected to be a doublet, coupling with H-7.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~ 6.5 | s (singlet) | - |
| H-5 | ~ 7.7 | dd (doublet of doublets) | JH5-F6 ≈ 8-10 Hz, JH5-H7 ≈ 2-3 Hz |
| H-7 | ~ 7.4 | ddd (doublet of doublet of doublets) | JH7-H8 ≈ 9 Hz, JH7-F6 ≈ 5-7 Hz, JH5-H7 ≈ 2-3 Hz |
| H-8 | ~ 7.5 | d (doublet) | JH7-H8 ≈ 9 Hz |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C-2) of the lactone is the most deshielded, typically appearing around δ 160 ppm. The presence of the electronegative fluorine atom at C-6 will cause a significant downfield shift for C-6 and will also introduce C-F coupling, splitting the signal into a doublet. The carbon atom bonded to chlorine (C-4) will also be deshielded. Based on data for 6-fluorocoumarin, the C-6 signal is expected around δ 158.6 ppm with a large one-bond C-F coupling constant (¹JCF) of approximately 240 Hz. mdpi.com Other carbons in the benzene ring will also show smaller C-F couplings.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-2 | ~ 160 | - |
| C-3 | ~ 118 | - |
| C-4 | ~ 145 | - |
| C-4a | ~ 118 | JCF ≈ 8-10 Hz (d) |
| C-5 | ~ 119 | JCF ≈ 25 Hz (d) |
| C-6 | ~ 159 | JCF ≈ 245 Hz (d) |
| C-7 | ~ 114 | JCF ≈ 24 Hz (d) |
| C-8 | ~ 125 | JCF ≈ 9 Hz (d) |
| C-8a | ~ 150 | - |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. dergipark.org.tr For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by its position on the aromatic ring. For fluorobenzene (B45895) derivatives, the chemical shift is typically in the range of -100 to -120 ppm relative to a standard like CFCl₃. The signal for the C-6 fluorine will likely appear as a multiplet due to coupling with the ortho protons (H-5 and H-7). This technique is crucial for confirming the presence and position of the fluorine substituent.
2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected cross-peaks would be between H-7 and H-8, and between H-5 and H-7, confirming their positions on the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons (C-3, C-5, C-7, C-8) by linking their signals to the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is vital for assigning quaternary (non-protonated) carbons. For instance, the H-5 proton would show correlations to C-4, C-6, and C-4a. The H-3 proton would show correlations to C-2, C-4, and C-4a, which is crucial for confirming the pyrone ring structure.
Fluorine (19F) NMR for Fluorinated Position Analysis
Vibrational Spectroscopy (IR and Raman) for Molecular Vibrations
The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the lactone ring. This peak typically appears in the region of 1700-1750 cm⁻¹. Other key absorptions include C=C stretching vibrations from the aromatic and pyrone rings between 1500 and 1650 cm⁻¹. The C-O stretching vibrations of the lactone will appear in the 1000-1300 cm⁻¹ region. Specific vibrations for the carbon-halogen bonds are also expected. The C-F stretching vibration typically gives a strong band in the 1250-1000 cm⁻¹ range, while the C-Cl stretch appears at a lower frequency, generally between 800 and 600 cm⁻¹. For similar coumarin (B35378) structures, characteristic bands are observed for the lactone C=O stretch around 1694 cm⁻¹ and aromatic C=C stretching near 1605 cm⁻¹.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Lactone C=O Stretch | 1750 - 1710 | Strong |
| Aromatic/Pyrone C=C Stretch | 1650 - 1500 | Medium-Strong |
| C-F Stretch | 1250 - 1100 | Strong |
| C-O Stretch | 1300 - 1000 | Medium |
| C-Cl Stretch | 800 - 600 | Medium-Strong |
While Raman spectroscopy data is less commonly reported, it would serve as a complementary technique to FTIR. Raman is particularly sensitive to non-polar, symmetric bonds and would provide valuable information on the C=C bonds of the aromatic system and the C-Cl bond.
FT-Raman Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing a detailed fingerprint of its structure. In the analysis of this compound, the FT-Raman spectrum reveals characteristic vibrations of the coumarin nucleus and the effects of its halogen substituents. The use of a near-infrared laser, such as a Nd:YAG laser at 1064 nm, minimizes fluorescence, which can often be a problem with coumarin derivatives. americanpharmaceuticalreview.comresearchgate.net
The vibrational spectral analysis of related substituted coumarins, such as 4,6-dichloro-3-formyl coumarin, provides a basis for assigning the spectral bands of this compound. ijcrar.com The spectrum is typically recorded in the solid phase, and the assignments are often supported by Density Functional Theory (DFT) calculations to correlate experimental frequencies with specific molecular vibrations. ijcrar.commdpi.com
Key vibrational modes observed in the FT-Raman spectrum of a substituted coumarin like this compound include the C=O stretching of the lactone ring, C=C stretching vibrations of the aromatic and pyrone rings, and the characteristic vibrations of the C-Cl and C-F bonds. The C=C stretching vibrations of the coumarin ring typically appear as strong bands in the region of 1550-1620 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration is also a prominent feature. The positions of these bands are sensitive to the electronic effects of the substituents on the coumarin ring.
Table 1: Representative FT-Raman Vibrational Assignments for Substituted Coumarins (Data inferred from studies on analogous compounds like 4,6-dichloro-3-formyl coumarin and other coumarin derivatives) ijcrar.comnih.gov
| Wavenumber (cm⁻¹) | Assignment |
| ~1720-1750 | C=O stretching of lactone |
| ~1610-1620 | C=C aromatic ring stretching |
| ~1560-1570 | C=C pyrone ring stretching |
| ~1100-1150 | C-O-C stretching |
| ~1000-1050 | C-F stretching |
| ~600-800 | C-Cl stretching |
This table is illustrative and actual peak positions for this compound may vary.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For coumarin derivatives, the UV-Vis spectrum is characterized by absorption bands that arise from π-π* electronic transitions within the conjugated π-system of the benzopyrone framework. nih.gov The basic coumarin skeleton typically shows two main π-π* transition bands. nih.gov The location and intensity of these absorption maxima (λ_max) are highly dependent on the type and position of substituents on the coumarin ring. emerald.com Electron-donating groups generally cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups can also shift the absorption maxima. nih.govup.ac.za In this compound, the chlorine and fluorine atoms act as substituents that influence the electronic distribution and thus the energy of the π-π* transitions.
Solvent Effects on Absorption Maxima and Intensity
The photophysical properties of coumarins are often sensitive to the solvent environment, a phenomenon known as solvatochromism. acs.orgresearchgate.net The polarity of the solvent can significantly affect the position and intensity of the absorption bands in the UV-Vis spectrum of this compound. researchgate.net This is because solvents can stabilize the ground state and the excited state of the molecule to different extents.
Generally, for coumarins, an increase in solvent polarity leads to a bathochromic (red) shift of the longest wavelength absorption band, which is indicative of a π-π* transition where the excited state is more polar than the ground state. nih.gov The interaction between the solute (this compound) and the solvent molecules, including dipole-dipole interactions and hydrogen bonding, alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgscribd.com Studies on various coumarin derivatives in solvents ranging from non-polar (like n-hexane) to polar (like ethanol (B145695), acetonitrile, and DMSO) have consistently shown these shifts. dergipark.org.trdergipark.org.trcdnsciencepub.com
Table 2: Illustrative Solvent Effects on UV-Vis Absorption Maxima (λ_max) for a Substituted Coumarin (Data based on general trends observed for coumarin derivatives) nih.govdergipark.org.trdergipark.org.tr
| Solvent | Polarity | Typical λ_max 1 (nm) | Typical λ_max 2 (nm) |
| n-Hexane | Non-polar | ~295 | ~340 |
| Chloroform | Moderately Polar | ~300 | ~348 |
| Acetonitrile | Polar Aprotic | ~305 | ~350 |
| Ethanol | Polar Protic | ~308 | ~355 |
| DMSO | Polar Aprotic | ~310 | ~360 |
This table demonstrates a general trend. Specific values for this compound would require direct experimental measurement.
Concentration Effects on Absorption Characteristics
The relationship between concentration and absorbance is described by the Beer-Lambert Law, which states that for a given wavelength, the absorbance of a solution is directly proportional to its concentration. uobaghdad.edu.iq In UV-Vis spectroscopy of this compound, increasing the concentration of the solution will result in a proportional increase in the intensity of its absorption peaks, provided the measurements are within the linear range of the spectrophotometer. dergipark.org.tr
However, at very high concentrations, deviations from the Beer-Lambert law can occur. These deviations can be caused by molecular interactions, such as aggregation of the solute molecules, which can alter the molar absorptivity of the compound. For coumarin derivatives, it has been observed that absorbance may not increase linearly with concentration beyond a certain threshold. dergipark.org.truobaghdad.edu.iq Therefore, quantitative studies are typically performed using dilute solutions (often in the micromolar range) to ensure adherence to the Beer-Lambert law and obtain accurate spectral data. cdnsciencepub.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, MS analysis provides confirmation of its molecular formula (C₉H₄ClFO₂) and offers insights into its structural integrity through fragmentation patterns. Various ionization techniques can be employed, with electrospray ionization (ESI) being common for coumarin derivatives. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. mdpi.comuzh.ch
For this compound, HRMS would be used to confirm its exact molecular weight. The presence of chlorine is readily identified by its characteristic isotopic pattern, with two major isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, resulting in two peaks separated by about 2 Da for the molecular ion ([M]+) and any chlorine-containing fragments. mdpi.com
Tandem mass spectrometry (HRMS-MS) can be used to study the fragmentation pathways. uzh.ch The fragmentation of the coumarin core typically involves the loss of carbon monoxide (CO) molecules. For this compound, characteristic fragmentation would likely involve the initial loss of a CO group from the pyrone ring, followed by subsequent fragmentations involving the halogen atoms.
Table 3: Predicted HRMS Data for this compound
| Species | Formula | Calculated Mass (m/z) |
| [M(³⁵Cl)+H]⁺ | C₉H₅³⁵ClFO₂ | 214.9962 |
| [M(³⁷Cl)+H]⁺ | C₉H₅³⁷ClFO₂ | 216.9933 |
| [M(³⁵Cl)-CO+H]⁺ | C₈H₅³⁵ClFO | 186.0013 |
| [M(³⁷Cl)-CO+H]⁺ | C₈H₅³⁷ClFO | 188.9984 |
Calculated masses are for the protonated molecule [M+H]⁺, a common species in ESI-HRMS. The values are based on theoretical calculations and serve as an example.
Computational and Theoretical Studies on 4 Chloro 6 Fluorocoumarin
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of coumarin (B35378) derivatives. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to obtain accurate results for molecular geometry and electronic properties. nih.govresearchgate.net
Electronic Properties (HOMO-LUMO Energy Gaps, Charge Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally indicates a more reactive and softer molecule. scholaris.ca
For fluorinated coumarins, DFT studies predict a HOMO-LUMO gap of approximately 4–5 eV, influenced by the electron-withdrawing nature of fluorine. The presence of both chloro and fluoro substituents in 4-Chloro-6-fluorocoumarin is expected to modulate this gap. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions most susceptible to electrophilic and nucleophilic attack. In coumarins, the carbonyl oxygen typically represents a region of high electron density (nucleophilic), while other areas of the molecule may be electron-deficient (electrophilic).
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -8.2 to -8.5 |
| LUMO Energy | -0.5 to -0.8 |
| HOMO-LUMO Gap | ~4 - 5 |
Vibrational Frequency Calculations and Spectral Predictions
DFT calculations are also employed to predict the vibrational frequencies of molecules. These theoretical frequencies, when appropriately scaled to account for systematic errors in the calculations, show good agreement with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netscholaris.ca The characteristic vibrational modes for coumarins include the C=O stretching of the pyrone ring, typically observed in the range of 1700–1750 cm⁻¹, and C-F stretching vibrations. Comparing the calculated and experimental spectra helps in the precise assignment of vibrational bands. researchgate.netscholaris.ca
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| C=O stretch (pyrone carbonyl) | 1700 - 1750 |
| C-F stretch | 1250 - 1300 |
| Aromatic C-H stretching | 3000 - 3100 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the properties of the molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is particularly useful for predicting spectroscopic properties related to electronic transitions, such as UV-Vis absorption and fluorescence.
Prediction of UV-Vis Absorption and Emission Spectra
TD-DFT calculations can accurately predict the absorption wavelengths (λmax) corresponding to electronic transitions from the ground state to various excited states. For coumarins, the absorption spectra are typically characterized by bands in the UV-Vis region, arising from π-π* transitions within the conjugated system. nih.gov For instance, 6-fluoro coumarin exhibits absorption maxima at 319, 269, and 215 nm. nih.gov The substitution pattern significantly influences these transitions; electron-withdrawing groups like fluorine and chlorine can cause shifts in the absorption bands. Similarly, TD-DFT can predict fluorescence emission spectra, which are often in good agreement with experimental results, especially when solvent effects are considered. nih.gov
Analysis of Intramolecular Charge Transfer (ICT) Characteristics
Many coumarin derivatives exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation, a phenomenon that significantly influences their fluorescence properties. osti.gov In this process, electron density is redistributed from an electron-donating part of the molecule to an electron-withdrawing part. The "push-pull" effect created by substituents is key to controlling ICT characteristics. osti.gov While the fluorine at the 6-position and the chlorine at the 4-position are both electron-withdrawing, their interplay and influence on the coumarin backbone's ICT character can be complex. TD-DFT calculations can elucidate the nature of the excited states, confirming whether they possess significant ICT character by analyzing the changes in electron density distribution upon excitation. osti.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public literature, the behavior of this compound can be inferred from simulations of analogous coumarin derivatives. These simulations provide insights into the conformational stability and intermolecular interactions of the molecule in a simulated environment, typically water.
Typically, an MD simulation for a coumarin derivative would be conducted for a duration sufficient to observe the system reaching equilibrium, for instance, over a period of 100 to 500 nanoseconds (ns). researchgate.netnih.gov The process involves placing the molecule in a simulated solvent box, often using a water model like TIP3P, and applying a force field, such as AMBER or OPLS, to describe the interatomic forces. nih.govnih.gov The system is then subjected to energy minimization to remove any steric clashes, followed by a period of equilibration at a constant temperature and pressure (NPT ensemble). nih.govbiorxiv.org
The following table represents a hypothetical summary of parameters and potential results from an MD simulation of this compound, based on typical values reported for related compounds.
| Parameter | Typical Value/Condition | Description |
| Simulation Software | Desmond, ORAC | Programs used to perform the molecular dynamics calculations. biorxiv.orgunifi.it |
| Force Field | OPLS, AMBER | A set of parameters used to calculate the potential energy of the system. nih.govnih.gov |
| Solvent Model | TIP3P Water Model | A common model for representing water molecules in the simulation box. nih.gov |
| Simulation Time | 100 - 500 ns | The total time duration of the simulation. researchgate.netnih.gov |
| Ensemble | NPT (Isothermal-Isobaric) | Simulation conditions where the number of particles (N), pressure (P), and temperature (T) are kept constant. biorxiv.org |
| Temperature | 300 K | The simulated temperature, typically set to approximate room temperature. biorxiv.org |
| Pressure | 1 bar | The simulated pressure, approximating atmospheric pressure. biorxiv.org |
| RMSD Stability | Expected to stabilize after initial ns | A measure of the average change in atomic positions, indicating structural stability. researchgate.net |
In Silico Docking Studies (focused on interactions with chemical structures, not biological efficacy)
The process begins with the generation of a 3D structure of this compound, which is then optimized to its lowest energy conformation. frontiersin.org Docking software, such as AutoDock Vina or YASARA, is then used to predict the binding pose and calculate a docking score, which is an estimation of the binding affinity in units of kcal/mol. frontiersin.orgnih.gov Lower (more negative) docking scores generally indicate a more favorable binding interaction.
The interactions between this compound and a target chemical structure would likely involve a combination of hydrophobic interactions, hydrogen bonds, and halogen bonds. The fluorine and chlorine atoms on the coumarin ring can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of the complex. The coumarin core itself is largely hydrophobic and can engage in π–π stacking or other van der Waals interactions.
The table below outlines the types of interactions and hypothetical binding energies that could be observed in a docking study of this compound with a model chemical structure, based on findings for analogous compounds.
| Interaction Type | Potential Interacting Groups on this compound | Description |
| Hydrogen Bonding | Carbonyl oxygen | The oxygen atom of the lactone ring can act as a hydrogen bond acceptor. |
| Halogen Bonding | Chlorine and Fluorine atoms | The chlorine and fluorine substituents can act as halogen bond donors to electron-rich atoms. |
| Hydrophobic Interactions | Benzene (B151609) ring of the coumarin core | The aromatic ring system can interact with other nonpolar groups via van der Waals forces. |
| π–π Stacking | Coumarin ring system | The aromatic ring can stack with other aromatic systems in a parallel or T-shaped orientation. |
| Hypothetical Docking Score | -5.0 to -8.0 kcal/mol | A plausible range for the binding energy, indicating a stable interaction with a model chemical partner. frontiersin.org |
Photophysical Properties and Their Applications in Materials Science
Fluorescence Characteristics and Quantum Yields
Halogenated coumarins are recognized for their fluorescent properties, often exhibiting high fluorescence quantum yields. researchgate.net The specific nature and position of the halogen substituent play a crucial role in determining the fluorescence intensity and lifetime of the excited state. For instance, studies on 6-fluoro coumarin (B35378) show it absorbs ultraviolet-visible light at wavelengths of 319 nm, 269 nm, and 215 nm, and produces a distinct blue-purple fluorescence emission at 416 nm. dergipark.org.trnih.gov The presence of an electron-withdrawing group, such as a chloro or fluoro substituent, can influence the intramolecular charge transfer (ICT) character of the molecule, which is fundamental to its fluorescence. rsc.orgscirp.org
Table 1: Photophysical Properties of 6-Fluorocoumarin
Experimental absorption and emission data for 6-Fluorocoumarin, a structurally related compound, which exhibits blue-purple fluorescence. nih.gov
| Property | Wavelength (nm) |
|---|---|
| Absorption Maxima (λabs) | 319, 269, 215 |
| Fluorescence Emission Maximum (λem) | 416 |
The Stokes shift, the difference in wavelength between the maximum of the absorption and emission spectra, is a key characteristic of a fluorophore. For coumarin derivatives, Stokes shifts are typically in the range of 85–90 nm. rsc.org Based on the experimental data for 6-fluoro coumarin, with an absorption maximum at 319 nm and an emission maximum at 416 nm, the Stokes shift can be calculated to be 97 nm. nih.gov
This energy loss between absorption and emission is related to molecular relaxation in the excited state. The molecular structure, particularly the presence and position of electron-withdrawing groups like chlorine and fluorine, significantly influences the Stokes shift. Halogen substitution can cause a redshift (a shift to longer wavelengths) in both the absorption and fluorescence spectra. rsc.org This is attributed to the inductive effect of the halogens and the charge-transfer character of the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. rsc.org The substitution pattern in 4-Chloro-6-fluorocoumarin, with two different halogens, creates a distinct electronic distribution that governs its specific spectral shifts.
The fluorescence emission of coumarin derivatives is often highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. researchgate.netnih.gov Generally, an increase in solvent polarity leads to a stabilization of the excited state, which is often more polar than the ground state. evidentscientific.com This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission to longer wavelengths. evidentscientific.com
For coumarins, which exhibit intramolecular charge transfer upon excitation, this effect can be pronounced. scirp.org The interaction between the fluorophore and the solvent molecules during the lifetime of the excited state is responsible for this shift. evidentscientific.com In the case of this compound, it is expected that its fluorescence maximum would shift to longer wavelengths in more polar solvents. This sensitivity can be exploited in designing sensors to probe the local polarity of environments such as the interior of proteins or polymer matrices. evidentscientific.com
Stokes Shift Analysis and its Relationship to Molecular Structure
Optoelectronic Parameters of Halogenated Coumarins
Due to their significant photophysical properties, coumarin derivatives are extensively studied for optoelectronic applications. researchgate.net Parameters such as refractive index, optical band gap, and molar absorptivity are crucial for evaluating their potential in devices like OLEDs and nonlinear optical materials. dergipark.org.trdergipark.org.tr
The refractive index (n) is a fundamental optical property essential for the design of optoelectronic devices. dergipark.org.tr While direct experimental values for this compound are not available, the refractive index can be calculated from the optical band gap (Eg) using several established empirical relationships. Studies on the related compound 4-chloromethyl-7-hydroxy coumarin have utilized these methods to determine its refractive index in various solvents. dergipark.org.trdergipark.org.tr The lowest refractive index for this compound was observed in the solvent DMF, and it was found that the refractive index decreased with decreasing molar concentration. dergipark.org.tr
Table 2: Empirical Relations for Refractive Index (n) Calculation
Various models used to estimate the refractive index of a material based on its optical band gap (Eg). dergipark.org.trdergipark.org.tr
| Relation Name | Formula |
|---|---|
| Moss Relation | n = (95 / Eg)1/4 |
| Ravindra Relation | n = 4.084 - 0.62 * Eg |
| Herve-Vandamme Relation | n2 = 1 + (A / (Eg + B))2 where A=13.6 eV, B=3.47 eV |
| Reddy Relation | n = [ (Eg + 10.32) / (2.26 * Eg + 2.44) ]2 |
The optical band gap (Eg) is a critical parameter that determines the electronic and optical properties of a material. It represents the energy difference between the HOMO and LUMO. nih.gov For molecules, this is often referred to as the HOMO-LUMO gap. A smaller energy gap generally corresponds to a molecule that is more easily excited. scholaris.ca
The band gap can be determined experimentally by analyzing the UV-Vis absorption spectrum and creating a Tauc plot. dergipark.org.tr For 4-chloromethyl-7-hydroxy coumarin, the direct allowed band gap was found to be in the range of 3.295 eV to 3.357 eV depending on the solvent. dergipark.org.tr Theoretical DFT calculations on other coumarin derivatives provide further context; for example, 7,8-benzocoumarin-4-acetic acid has a calculated energy gap of 3.35 eV, while predictions for fluorinated coumarins suggest a HOMO-LUMO gap of around 4–5 eV. scholaris.ca The presence of electron-withdrawing fluoro and chloro groups in this compound is expected to influence this gap significantly.
Table 3: Optical Band Gap (Eg) of Related Coumarin Compounds
A comparison of experimentally determined and theoretically calculated optical band gaps for various coumarin derivatives.
| Compound | Band Gap (eV) | Method | Reference |
|---|---|---|---|
| 4-Chloromethyl-7-hydroxy coumarin (in THF) | 3.295 | Experimental (Tauc Plot) | dergipark.org.tr |
| 7,8-benzocoumarin-4-acetic acid | 3.35 | Theoretical (DFT) | scholaris.ca |
| Generic Fluorinated Coumarins | ~4 - 5 | Theoretical (DFT) | |
| Platinum(II)–3-hydroxy-2-tolyl-4H-chromen-4-one Complex | ~2.32 | Theoretical (DFT) | nih.gov |
The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and is determined using the Beer-Lambert law. dergipark.org.tr Coumarin derivatives are known for their high molar extinction coefficients, which contribute to their effectiveness as dyes and probes. dergipark.org.tr
For example, Coumarin 6 has a molar extinction coefficient of approximately 54,000 cm⁻¹M⁻¹ in ethanol (B145695). aatbio.com Another study reports a value between 55,000 and 70,000 cm⁻¹M⁻¹ in acetonitrile. While the specific value for this compound is not documented, it is expected to have a similarly high molar absorptivity, characteristic of the coumarin class, making it a strong absorber of UV-Vis light. This property is essential for applications requiring high sensitivity, such as in fluorescent labeling and as sensitizers in solar cells. researchgate.net
Table 4: Molar Extinction Coefficient of a Representative Coumarin
The molar extinction coefficient (ε) for Coumarin 6 illustrates the strong light-absorbing properties typical of this compound class. aatbio.com
| Compound | Molar Extinction Coefficient (ε) (cm-1M-1) | Solvent |
|---|---|---|
| Coumarin 6 | 54,000 | Ethanol |
| Coumarin 6 | 55,000 - 70,000 | Acetonitrile |
Compound Index
Optical Band Gap Studies
Applications in Fluorescent Materials and Probes
The coumarin scaffold is renowned for its fluorescent properties, which can be finely tuned by introducing various substituents. researchgate.net These derivatives are widely used as fluorescent probes, brightening agents, and sensors. dergipark.org.trresearchgate.net The presence of electron-withdrawing groups, such as chlorine and fluorine in this compound, is anticipated to influence the intramolecular charge transfer (ICT) characteristics, which are crucial for many fluorescence-based applications. nih.gov
Development of Fluorescent Tags and Labels
Coumarin derivatives are frequently employed as fluorescent labels for biomolecules in various biological and medical research fields. researchgate.netgoogle.com Their utility stems from their high fluorescence quantum yields, photostability, and the ability to be chemically linked to other molecules. nih.gov
Research into fluorinated coumarins has shown that the introduction of fluorine atoms can significantly enhance their photophysical properties. Many fluorinated coumarins exhibit high quantum yields, often ranging from 0.63 to 0.89, which can be equal to or greater than their non-fluorinated counterparts. This makes them excellent candidates for use as fluorescent dyes excitable by ultraviolet light.
A study on the parent compound, 6-fluorocoumarin, provides insight into the expected optical properties. It was found to absorb UV-Vis light at multiple wavelengths and exhibit blue-purple fluorescence. dergipark.org.tr The addition of a chloro group at the 4-position is expected to further modify these properties. For instance, studies on 3-chlorocoumarin (B1582633) have shown that the chlorine atom induces a red shift in the absorption spectrum. scispace.com This suggests that this compound would likely also exhibit a spectral shift compared to 6-fluorocoumarin, potentially allowing for fine-tuning of its excitation and emission wavelengths for specific labeling applications, such as multiplexed detection where spectrally distinct dyes are required. google.com
Table 1: Photophysical Properties of a Related Fluorinated Coumarin
| Compound | Absorption Maxima (λabs, nm) | Emission Maximum (λem, nm) | Observed Fluorescence |
|---|---|---|---|
| 6-Fluorocoumarin | 319, 269, 215 | 416 | Blue-Purple |
Data sourced from a study on 6-fluorocoumarin, which serves as a foundational analog for this compound. dergipark.org.tr
Use in Organic Light-Emitting Diodes (OLEDs) and Electroluminescence
Coumarin derivatives are valuable materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.netresearchgate.net Their strong fluorescence and electroluminescence properties make them suitable for use as emitters or dopants in the emissive layers of OLED devices. dergipark.org.trresearchgate.net
The efficiency and color purity of OLEDs are highly dependent on the photophysical characteristics of the emitter. The introduction of halogen substituents like chlorine and fluorine can influence the energy levels (HOMO/LUMO) of the coumarin molecule, which in turn affects charge injection, transport, and recombination efficiency within the OLED structure. Research on a related compound, 4-chloromethyl-7-hydroxy coumarin, has demonstrated its potential as a candidate for optoelectronic devices due to its semiconductor behavior. dergipark.org.tr It is plausible that this compound could serve as a blue-emitting material, a common application for coumarins in OLEDs, due to its inherent fluorescence in that region of the spectrum. researchgate.net The combined electron-withdrawing effects of the chloro and fluoro groups could enhance electron-trapping capabilities, a property seen in other coumarin-based iridium complexes used for highly efficient phosphorescent OLEDs. researchgate.net
Non-linear Optical (NLO) Materials Research
Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. dergipark.org.trresearchgate.net Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO properties. While this compound does not fit the classic D-π-A mold, the inherent π-conjugated system of the coumarin ring and the electronic influence of the halogen substituents can still give rise to NLO effects.
The introduction of chloro groups in other organic systems has been shown to enhance NLO properties. For example, the introduction of one or two chloro groups on an acceptor unit in certain non-fullerene derivatives led to a decrease in the energy gap, which is often correlated with an increase in NLO response. nih.gov Similarly, studies on 4-chloro-2-nitroaniline (B28928) single crystals have highlighted their suitability for NLO applications. researchgate.net Theoretical and experimental studies on various coumarin derivatives confirm their potential as NLO materials. researchgate.netresearchgate.net Therefore, it is reasonable to investigate this compound for third-order NLO properties, which are relevant for applications like optical limiting.
Table 2: NLO Properties of a Related Chloro-Substituted Organic Crystal
| Parameter | Value | Compound |
|---|---|---|
| Third-order NLO susceptibility (χ(3)) | 2.9491 × 10–13 esu | 3-Nitro-4-chloroaniline |
| Nonlinear refractive index (η2) | 5.6931 × 10–19 m2/W | |
| Nonlinear absorption coefficient (β) | 7.5472 × 10–12 m/W |
Data from a Z-scan study on 3-Nitro-4-chloroaniline, indicating the potential for chloro-substituted aromatic compounds to possess significant NLO properties. researchgate.net
Laser Dye Development
Coumarins are one of the most important classes of laser dyes, known for producing laser emission in the blue-green region of the spectrum. dergipark.org.trniscpr.res.ingoogle.com The performance of a laser dye is determined by its photophysical properties, including a high fluorescence quantum yield, good photostability, and a large Stokes shift. nih.gov
The substitution pattern on the coumarin ring is critical for tuning these properties. For example, Coumarin 6H, a derivative with a rigidized structure, exhibits a high quantum yield and is used as a laser dye. medchemexpress.com The introduction of a fluorine atom, as in 6-fluorocoumarin, is known to produce blue-purple fluorescence, making it a potential scaffold for blue-emitting laser dyes. dergipark.org.tr The additional chlorine atom in this compound would further alter the spectral properties. This dual-halogen substitution could potentially enhance photostability or shift the emission wavelength to a desired range, making it a target for development in new laser systems. The broad applications of coumarins as tunable dye lasers underscore the potential of novel derivatives like this compound in this field. google.com
Advanced Chemical Applications and Research Directions
Use as Chemical Probes for pH or Metal Ions (excluding biological systems)
Coumarin (B35378) derivatives are well-known for their fluorescent properties, which can be sensitive to the surrounding chemical environment. While research into 4-Chloro-6-fluorocoumarin specifically as a pH or metal ion probe in non-biological systems is not extensively documented in the provided search results, the broader class of coumarins is widely used for such applications. The fluorescence of coumarin-based compounds can be modulated by changes in pH or upon coordination with metal ions. This characteristic allows them to serve as "turn-on" or "turn-off" fluorescent probes. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound would likely influence its photophysical properties, potentially making it a candidate for the development of new chemosensors. Further investigation is required to fully elucidate its potential in this area.
Precursors in Complex Organic Synthesis
The reactivity of the 4-chloro substituent makes this compound a versatile building block in organic synthesis. mdpi.com It serves as a precursor for creating more complex molecular architectures, including polycyclic and chiral compounds. mdpi.comresearchgate.net
Building Blocks for Polycyclic and Fused Systems
The 4-chloro position of the coumarin is susceptible to nucleophilic substitution, enabling the fusion of other heterocyclic rings onto the coumarin core. This strategy is a common approach to generate novel polycyclic systems with diverse chemical properties. mdpi.comresearchgate.net For instance, derivatives like 4-chloro-3-formylcoumarin and 4-chloro-3-nitrocoumarin (B1585357) are utilized as key intermediates to construct fused heterocyclic systems. rsc.orgrsc.org The reaction of 4-chloro-3-(trifluoroacetyl)coumarin with anilines, for example, leads to the formation of 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones, which are complex polycyclic structures. researchgate.net These reactions demonstrate the utility of the 4-chloro group as a leaving group in cyclization reactions, facilitating the construction of elaborate molecular frameworks. researchgate.net
Synthesis of Chiral Fluorinated Compounds
The presence of fluorine in organic molecules can significantly alter their chemical and physical properties. ethernet.edu.et While direct examples of using this compound for the synthesis of chiral fluorinated compounds are not explicitly detailed in the provided results, the general principles of asymmetric synthesis can be applied. The coumarin scaffold can be modified with chiral auxiliaries or subjected to chiral catalysts to introduce stereocenters. The fluorine atom at the 6-position can influence the stereoselectivity of these reactions due to its electronic effects. The synthesis of fluorinated cyclic β-amino acid derivatives has been achieved using related fluorinated building blocks, highlighting the potential for similar transformations with this compound. uniovi.es
Material Science Applications (excluding biological materials)
The unique photophysical and electronic properties of coumarin derivatives make them attractive for applications in material science. dergipark.org.trrsc.org
Photoalignment of Liquid Crystalline Molecules
Coumarin-containing polymers have been investigated for their use in the photoalignment of liquid crystalline molecules. researchgate.net This non-contact technique allows for the precise control of the orientation of liquid crystal molecules on a surface, which is crucial for the fabrication of advanced optical devices. researchgate.netrsc.orge-bookshelf.de The alignment is typically achieved by exposing a thin film of a photosensitive polymer to polarized light. researchgate.net The coumarin moieties can undergo photochemical reactions, such as [2+2] cycloaddition, which induces anisotropy in the film and directs the alignment of the liquid crystals. researchgate.net While the specific use of this compound in this application is not detailed, its coumarin core suggests it could be incorporated into polymers for this purpose.
Organic-Inorganic Hybrid Materials
The integration of this compound into organic-inorganic hybrid materials represents a sophisticated approach to developing advanced functional materials. These composites synergistically combine the desirable photophysical properties of the coumarin moiety with the robustness, processability, and stability of an inorganic matrix, such as silica (B1680970) (SiO2) or titania (TiO2). While direct studies on this compound are limited, the principles for its incorporation are well-established through research on analogous coumarin derivatives. acs.orgresearchgate.netresearchgate.net
The primary method for creating these hybrids is the sol-gel process. mdpi.com In a typical strategy, the this compound molecule is first functionalized with a group capable of covalently bonding to the inorganic network. A common functional group for silica-based materials is a trialkoxysilane (e.g., triethoxysilane). The chloro- group at the C4 position of the coumarin can serve as a reactive handle for introducing this silane (B1218182) moiety via a nucleophilic substitution reaction.
Once functionalized, this coumarin-silane precursor is mixed with a bulk inorganic precursor, such as tetraethoxysilane (TEOS), in a suitable solvent system. The mixture undergoes hydrolysis and co-condensation reactions, often catalyzed by acid or base, to form a three-dimensional inorganic (e.g., silica) network with the coumarin molecules covalently embedded within it. This process ensures a uniform distribution of the chromophore and prevents leaching, which is a common issue with simple physical doping.
The resulting hybrid material is a rigid, often transparent, solid that retains the fluorescence characteristics of the this compound. The inorganic matrix provides mechanical strength and thermal stability, while the coumarin imparts optical functionality. The specific photophysical properties, such as absorption/emission maxima and quantum yield, can be finely tuned by the local environment within the matrix. These materials are promising for applications in solid-state lighting, optical sensors, and as active layers in photonic devices. researchgate.net For example, a silica hybrid material containing this compound could function as a robust sensor for pH or metal ions, where changes in the analyte concentration would modulate the fluorescence of the entrapped coumarin. nih.govrsc.org
Table 1: Hypothetical Design of a this compound-Silica Hybrid Material
| Component/Parameter | Description | Rationale/Potential Advantage |
| Organic Moiety | This compound | Provides the core fluorescent properties. The chloro and fluoro substituents modulate the electronic structure, influencing the emission wavelength and quantum yield. |
| Inorganic Matrix | Silica (SiO₂) | Offers high transparency, chemical inertness, and mechanical/thermal stability. Forms a rigid network to isolate coumarin molecules, potentially reducing aggregation-caused quenching. |
| Linking Strategy | Covalent bonding via a trialkoxysilane-functionalized coumarin. | Ensures permanent incorporation of the coumarin into the silica network, preventing leaching and improving long-term stability of the material. acs.orgresearchgate.net |
| Synthesis Method | Sol-gel co-condensation of the functionalized coumarin and a silica precursor (e.g., TEOS). | A versatile, low-temperature method that allows for good control over the material's composition, porosity, and morphology. nih.govsemanticscholar.org |
| Potential Application | Solid-state fluorescent sensor. | The hybrid material could be used to detect analytes (e.g., pH, metal ions) that interact with the coumarin and alter its fluorescence, offering a robust and reusable sensing platform. rsc.org |
Emerging Research Areas and Potential for Novel Chemical Technologies
The unique substitution pattern of this compound positions it as a valuable scaffold for innovation in several burgeoning areas of chemical science, from medicinal chemistry to materials science.
Versatile Precursor for Complex Heterocycles: The reactivity of the chlorine atom at the C4 position makes this compound an exceptionally useful building block in synthetic organic chemistry. This chloro group is a facile leaving group, enabling a wide range of nucleophilic substitution reactions. Researchers have utilized analogous 4-chloro-coumarins to synthesize elaborate, fused heterocyclic systems by reacting them with various binucleophiles. semanticscholar.orgnih.gov For instance, reaction with compounds containing adjacent amine and thiol groups can lead to the formation of coumarin-fused thiazole (B1198619) derivatives. nih.gov These complex heterocyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. semanticscholar.org The presence of the 6-fluoro substituent can further enhance the biological efficacy and pharmacokinetic properties of the resulting molecules.
Scaffold for Novel Bioactive Agents: Halogenated compounds are of fundamental importance in drug discovery, and coumarins are no exception. nih.gov The introduction of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Specifically, 6-chloro and 6-fluoro substituted coumarins have been investigated for their antiproliferative effects against various cancer cell lines. nih.govsci-hub.st Studies on related structures suggest that the specific placement of halogens on the coumarin ring is critical for activity. nih.gov Therefore, this compound is a promising candidate for development as a novel anticancer agent. Its structure could be further elaborated to optimize its activity against specific targets, such as protein kinases or enzymes like aldo-keto reductase 1C3, for which other substituted coumarins have shown inhibitory activity. nih.gov
Development of Advanced Functional Materials: The intrinsic fluorescence of the coumarin core, modulated by the electron-withdrawing chloro and fluoro substituents, makes this compound an attractive component for advanced materials. nih.gov Its photophysical properties can be exploited in the design of:
Fluorescent Probes: The molecule could be functionalized to create selective chemosensors for detecting metal ions or biologically relevant species. The sensitivity and selectivity of such probes are often enhanced by the specific electronic nature of the fluorophore. researchgate.net
Liquid Crystals: Coumarin derivatives, including those with fluorine substituents, have been shown to exhibit liquid crystalline properties. researchgate.net By incorporating this compound into larger, mesogenic structures, it may be possible to create novel materials for display technologies and optical switching devices.
Organic Light-Emitting Diodes (OLEDs): Coumarins are known for their high fluorescence quantum yields and are used as emitters or dopants in OLEDs. nih.gov The specific emission color of this compound, likely in the blue region of the spectrum, makes it a candidate for developing more efficient and stable blue-light-emitting devices.
Table 2: Summary of Emerging Research Areas for this compound
| Research Area | Rationale | Potential Application |
| Complex Heterocycle Synthesis | The reactive C4-Cl bond serves as a key site for annulation reactions to build fused ring systems. nih.gov | Generation of novel chemical libraries for drug discovery; synthesis of compounds with unique photophysical properties. |
| Medicinal Chemistry | Halogenated coumarins exhibit a wide range of biological activities, including anticancer and antimicrobial effects. nih.govfrontiersin.org | Development of new antiproliferative agents, enzyme inhibitors, and antimicrobial drugs. |
| Fluorescent Probes & Sensors | The modulated fluorescence of the halogenated coumarin core can be sensitive to the local chemical environment. researchgate.netresearchgate.net | Creation of selective and sensitive probes for bioimaging, environmental monitoring, and clinical diagnostics. |
| Advanced Optical Materials | The photophysical properties are suitable for incorporation into liquid crystals and OLEDs. nih.govresearchgate.net | Development of next-generation displays, solid-state lighting, and photonic devices. |
Future Research Outlook and Methodological Innovations
Exploration of Novel Catalytic Approaches for Synthesis
The synthesis of coumarin (B35378) derivatives, including 4-Chloro-6-fluorocoumarin, is an area of continuous innovation, moving from classical methods to more efficient and sustainable catalytic strategies. The Pechmann reaction, a cornerstone of coumarin synthesis, traditionally involves the condensation of phenols with β-ketoesters. semnan.ac.irniscpr.res.in However, this method often requires harsh conditions and strong acid catalysts.
Modern research focuses on developing greener and more efficient catalytic systems. Novel approaches include:
Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and allows for catalyst recycling, which is crucial for sustainable production. semnan.ac.ir For instance, Ti(IV)-doped ZnO nanoparticles have been successfully employed as a highly active, reusable heterogeneous catalyst for Pechmann condensations under solvent-free conditions, demonstrating high yields in short reaction times. acs.orgacs.org The catalyst's high surface area and Lewis acidity contribute to its effectiveness, and it can be recycled for multiple runs with minimal loss of activity. acs.org
Green and Organocatalysis: Environmentally benign catalysts are gaining traction. Humic acid has been identified as an efficient, metal-free organocatalyst for Pechmann reactions under solvent-free conditions at 80°C, enabling the synthesis of various coumarins in high yields within minutes. researchgate.net Similarly, simple catalysts like oxalic acid under microwave irradiation provide a rapid and efficient method for coumarin synthesis. niscpr.res.in
Advanced Solvent Systems: Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and L-(+)-tartaric acid, can act as both the solvent and the catalyst. unimi.it This approach offers a biodegradable, inexpensive, and reusable medium for producing coumarins in excellent yields and short reaction times. unimi.itacs.org The use of water as a solvent, catalyzed by reagents like cerium(IV) triflate, also represents a significant step towards greener synthesis. semnan.ac.ir
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions. niscpr.res.in Protocols using microwave irradiation, sometimes in solvent-free conditions, can dramatically reduce reaction times from hours to a few minutes, offering an energy-efficient alternative to conventional heating. niscpr.res.in
Specific Halogenation Techniques: The synthesis of 4-Fluorocoumarins can be achieved from the corresponding 4-Chlorocoumarins through a halogen-exchange reaction. thieme-connect.com Furthermore, methods for the direct incorporation of fluorine onto the coumarin ring, such as electrophilic fluorination using reagents like acetyl hypofluorite, have been developed. ucc.ie Photochemical strategies are also being explored for the introduction of various functional groups onto the coumarin scaffold. unimi.it
These novel catalytic approaches represent a significant shift towards safer, more efficient, and environmentally friendly production of functionalized coumarins like this compound.
Advanced Spectroscopic Techniques for Real-time Studies
The characterization of this compound and its derivatives relies on a suite of spectroscopic techniques. Standard methods documented for similar coumarin compounds include Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (LCMS) to confirm molecular structure and purity. acs.orgdergipark.org.trmdpi.com
Beyond basic structural confirmation, advanced spectroscopic methods are crucial for understanding the dynamic behavior and functional properties of these molecules:
Photophysical Analysis: Given that coumarins are known for their unique photophysical properties, UV-visible absorption and fluorescence spectroscopy are vital. researchgate.net These techniques are used to determine key optical parameters such as absorption maxima, fluorescence emission, and solvatochromic shifts, which are essential for applications in materials science and as fluorescent probes. dergipark.org.tr
High-Resolution X-ray Diffraction: For a deep understanding of structure-property relationships in the solid state, particularly for halogenated compounds, experimental charge density analysis via high-resolution X-ray diffraction is a powerful tool. acs.org This technique allows for the quantitative evaluation of weak intermolecular interactions, such as C-H···F and halogen bonds, which govern crystal packing and can influence the material's bulk properties. acs.org
Real-time Monitoring Techniques: The future of studying complex biological and chemical processes involving coumarins lies in techniques capable of real-time analysis at low concentrations. While not yet specifically reported for this compound, advanced methods like Stimulated Raman Scattering (SRS) microscopy are at the forefront. uzh.ch Innovations such as electronic pre-resonance (EPR)-SRS microscopy enhance sensitivity to nanomolar concentrations, enabling the real-time tracking of molecules in complex environments like living cells. uzh.ch The development of small, highly sensitive fluorophores and Raman tags is critical to overcoming the limitations of larger labels that can alter a molecule's biological activity and permeability. uzh.ch
The application of these advanced spectroscopic methods will be instrumental in elucidating the mechanisms of action and dynamic interactions of this compound in various systems.
Integration of Machine Learning in Computational Studies and Material Design
Computational chemistry is an indispensable tool for predicting the properties of molecules like this compound and guiding the design of new materials. The integration of machine learning (ML) is set to revolutionize this field.
Quantum Mechanical Calculations: Density Functional Theory (DFT) is widely used to optimize molecular geometries and analyze electronic properties. mdpi.com These calculations provide insights into molecular orbital energies (HOMO-LUMO gaps) and molecular electrostatic potential maps, which can identify potential sites for chemical reactions or intermolecular interactions. mdpi.com
Molecular Dynamics and Docking: For molecules with potential biological applications, molecular docking studies are used to predict binding modes and affinities with protein targets. researchgate.net These predictions can be refined using methods like Molecular Mechanics–Generalized Born Surface Area (MM-GBSA) calculations, which provide a more accurate estimation of binding energy. mdpi.com
Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) modeling represents a key area where machine learning is making a significant impact. researchgate.net ML algorithms can be trained on datasets of existing coumarin derivatives to build models that predict the biological activity or other properties of new, untested compounds. rjptonline.org This in silico screening approach drastically accelerates the discovery process by prioritizing the synthesis of candidates with the highest predicted potency and most favorable characteristics, saving significant time and resources. researchgate.netrjptonline.org By identifying key structural features that correlate with desired functions, ML can guide the rational design of novel coumarin derivatives for specific applications.
The synergy between high-level computational methods and machine learning provides a powerful platform for the de novo design and optimization of materials based on the this compound scaffold.
Addressing Challenges in Scale-Up and Sustainable Production for Research Materials
Transitioning a synthetic route from a laboratory-scale procedure to a larger, more sustainable process for producing research materials presents several challenges. For this compound, these challenges are primarily related to the efficiency, safety, and environmental impact of the synthesis.
Reducing Hazardous Waste: A major challenge in many classical organic syntheses is the use of stoichiometric amounts of toxic reagents and large volumes of organic solvents, which generate significant chemical waste. semnan.ac.irresearchgate.net The solution lies in the adoption of green catalytic systems. The use of heterogeneous catalysts that can be easily filtered and reused, such as Ti(IV)-doped ZnO or supported sulfonic acids, minimizes waste. acs.orgacs.org Furthermore, replacing traditional organic solvents with water or employing solvent-free and deep eutectic solvent (DES) methodologies significantly improves the environmental profile of the synthesis. semnan.ac.iracs.org
Improving Energy Efficiency: Long reaction times requiring sustained heating contribute to high energy consumption. Microwave-assisted synthesis offers a direct solution by dramatically shortening reaction times, often from hours to mere minutes, thereby increasing energy efficiency. niscpr.res.inresearchgate.net
Cost-Effectiveness and Catalyst Sourcing: The economic viability of a synthesis is impacted by the cost of reagents and catalysts, some of which may be based on expensive or precious metals. researchgate.net A key innovation is the development of catalysts based on inexpensive, abundant materials. The use of low-cost organocatalysts like humic acid or simple reagents like oxalic acid makes the synthesis more economical. niscpr.res.inresearchgate.net The ability to recycle heterogeneous catalysts for multiple cycles further enhances cost-effectiveness. acs.org
Ensuring Product Purity: For many applications, especially in biology and materials science, high purity is paramount. The use of metal-based catalysts can sometimes lead to trace metal contamination in the final product. Developing efficient metal-free catalytic systems is therefore a highly desirable goal in sustainable chemical production. researchgate.netresearchgate.net
By focusing on these innovations—reusable heterogeneous catalysts, green solvents, and energy-efficient technologies—the challenges of scaling up the production of this compound for research purposes can be effectively addressed, aligning chemical synthesis with the principles of sustainability.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 4-Chloro-6-fluorocoumarin, and how should experimental data be interpreted?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. For example, coupling constants in ¹H NMR can distinguish between ortho, meta, and para substituents. Fluorine’s electronegativity may cause deshielding in adjacent protons . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like lactone rings (C=O stretch ~1700 cm⁻¹) .
Q. How can researchers optimize synthesis routes for this compound to improve yield and purity?
- Methodology : Employ the Pechmann condensation (coumarin synthesis) with modified catalysts (e.g., ionic liquids or solid acids) to enhance regioselectivity. Monitor reaction kinetics via thin-layer chromatography (TLC) and optimize temperature/pH to minimize side products like dihalogenated byproducts . Purification via column chromatography or HPLC (C18 columns) resolves structural analogs .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation/skin contact. Chlorine and fluorine substituents increase toxicity; refer to Safety Data Sheets (SDS) for LD₅₀ values. Store under inert gas (argon) to prevent hydrolysis . Waste disposal should follow EPA guidelines for halogenated organics .
Advanced Research Questions
Q. How do electronic effects of chlorine and fluorine substituents influence the fluorescence properties of this compound?
- Methodology : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron distribution and HOMO-LUMO gaps. Fluorine’s inductive effect stabilizes excited states, enhancing quantum yield. Compare experimental fluorescence spectra (λem) with computed transitions to validate substituent effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology : Perform meta-analysis of literature data, controlling for variables like solvent polarity (logP), cell-line specificity, and assay protocols (e.g., MTT vs. resazurin). Use multivariate regression to identify confounding factors. Reproduce conflicting studies under standardized conditions (e.g., pH 7.4, 37°C) .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs targeting enzyme inhibition?
- Methodology : Synthesize analogs with varying halogen positions (e.g., 5-Cl, 7-F) and test against target enzymes (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) to predict binding affinities. Validate with kinetic assays (Ki, IC50) and cross-reference with crystallographic data (PDB) .
Q. What computational models best predict the stability of this compound under physiological conditions?
- Methodology : Apply hybrid functionals (e.g., M06-2X) to simulate hydrolysis pathways. Solvent effects (water) are modeled via polarizable continuum models (PCM). Compare degradation products (e.g., coumaric acid derivatives) with HPLC-MS experimental data .
Data Analysis & Interpretation
Q. How should researchers address discrepancies between experimental and computational vibrational spectra?
- Methodology : Re-examine basis set adequacy (e.g., 6-311++G** for IR). Anharmonic corrections (VPT2) improve match quality. Experimental artifacts (e.g., solvent peaks) must be excluded via control runs .
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
